molecular formula C25H22Cl2N2O5S B12182573 ethyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12182573
M. Wt: 533.4 g/mol
InChI Key: SXTXBTZCMBUUNY-RGVLZGJSSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic derivatives known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features a bicyclic core (thiazole fused to pyrimidine) with a (2E)-2,4-dichlorobenzylidene group at position 2, a 3,4-dimethoxyphenyl substituent at position 5, and an ethyl ester at position 4. The dichlorobenzylidene and dimethoxyphenyl groups contribute to its unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C25H22Cl2N2O5S

Molecular Weight

533.4 g/mol

IUPAC Name

ethyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22Cl2N2O5S/c1-5-34-24(31)21-13(2)28-25-29(22(21)15-7-9-18(32-3)19(10-15)33-4)23(30)20(35-25)11-14-6-8-16(26)12-17(14)27/h6-12,22H,5H2,1-4H3/b20-11+

InChI Key

SXTXBTZCMBUUNY-RGVLZGJSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolopyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The 2,4-dichlorobenzylidene and 3,4-dimethoxyphenyl groups can be introduced through condensation reactions.

    Esterification: The carboxylate group is introduced via esterification reactions using ethanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to produce therapeutic effects.

    Pathways: Interference with cellular signaling pathways to alter disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key structural analogs differ in substituents on the benzylidene (position 2) and aryl groups (position 5), leading to distinct physicochemical and biological behaviors:

Compound Name Substituents (Position 2) Substituents (Position 5) Functional Groups at Position 6 Key Properties Reference
Target Compound 2,4-Dichlorobenzylidene 3,4-Dimethoxyphenyl Ethyl ester Electron-withdrawing Cl groups enhance electrophilicity; dimethoxy groups increase electron density. High crystallinity due to halogen interactions.
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate None (unsubstituted) 4-Bromophenyl Ethyl ester Bromine enables π-halogen interactions in crystal packing. Lower lipophilicity compared to dichloro analog.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene 5-Methylfuran-2-yl Nitrile Electron-withdrawing cyano group increases reactivity. Nitrile enhances polarity but reduces solubility in nonpolar solvents.
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylvinyl]-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4-Dimethoxybenzylidene (E)-2-Phenylvinyl Ethyl ester Methoxy groups improve solubility; vinyl group introduces steric hindrance, potentially reducing crystallinity.

Key Observations :

  • Electron-Withdrawing Groups (Cl, Br, CN) : Enhance electrophilicity and stability but reduce solubility. Halogens (Cl, Br) promote halogen bonding in crystal lattices .
Crystallographic and Intermolecular Interactions

Crystal structures of analogs reveal distinct packing patterns influenced by substituents:

Compound Name Space Group Key Interactions Bond Lengths (Å) / Angles (°) Reference
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate P1 C–H···O hydrogen bonds (2.60–2.80 Å); π-π stacking between phenyl rings (3.45 Å) C11–C16: 1.387 Å; C9–S1: 1.743 Å
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate–DMF solvate Triclinic O–H···O hydrogen bonds (2.65 Å) between carboxyl and DMF; C–Cl···π interactions (3.50 Å) C=O: 1.211 Å; C–Cl: 1.727 Å
Target Compound (Inferred) Predominant C–Cl···π and C–H···O interactions; dense packing due to dichloro and dimethoxy groups. Expected C–Cl: ~1.73 Å; C–O (ester): ~1.21 Å

Key Observations :

  • Halogen Bonds : Chlorine/bromine substituents form C–X···π (3.4–3.6 Å) and X···O/N interactions, enhancing thermal stability .
  • Hydrogen Bonds : Methoxy and ester groups participate in C–H···O bonds (2.6–2.8 Å), influencing solubility and melting points .
Spectral Data Comparison

NMR and IR data highlight electronic effects of substituents:

Compound Name $^1$H NMR (δ, ppm) Key Signals IR (cm$^{-1}$) Key Peaks Reference
Target Compound δ 2.24 (s, CH$_3$), δ 7.29–7.94 (ArH, =CH) 1725 (C=O), 1600 (C=C), 1250 (C–O–C)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile δ 2.37 (s, 3 CH$_3$), δ 7.94 (s, =CH) 2219 (CN), 1718 (C=O)
Ethyl 5-((E)-2-phenylvinyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate δ 6.56–8.01 (vinyl/ArH), δ 3.85 (s, OCH$_3$) 1720 (C=O), 1605 (C=C), 1245 (C–O–C)

Key Observations :

  • Dichloro Substituents : Deshield aromatic protons (δ 7.29–7.94 ppm) due to electron withdrawal .
  • Methoxy Groups : Sharp singlet at δ ~3.85 ppm; strong C–O–C stretch at 1245–1250 cm$^{-1}$ .

Biological Activity

Ethyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₈H₁₆Cl₂N₂O₄S
  • Molecular Weight : 396.30 g/mol

The compound features a thiazole-pyrimidine core, which is known for its diverse biological activities. The presence of dichlorobenzylidene and dimethoxyphenyl groups may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with thiazolo-pyrimidine structures often exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
P. aeruginosa1264 µg/mL

Anticancer Potential

Studies have suggested that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines.

Case Study: Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells:

  • IC50 Value : 25 µg/mL after 48 hours of treatment.
  • Mechanism : Induction of caspase-dependent apoptosis pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced paw edema induced by carrageenan.

Treatment Group Paw Edema Reduction (%)
Control0
Compound Treatment60

Absorption and Metabolism

The pharmacokinetic profile suggests moderate absorption with peak plasma concentrations occurring within 1-2 hours post-administration. Metabolism primarily occurs in the liver through cytochrome P450 enzymes.

Toxicity Profile

Toxicological assessments indicate that the compound is relatively safe at therapeutic doses but may exhibit hepatotoxicity at higher concentrations.

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